Tricyclo(4.1.1.07,8)oct-3-ene

Description

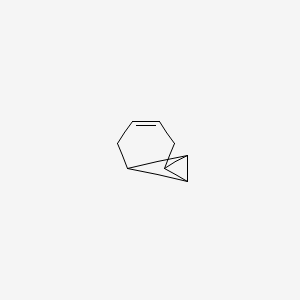

Structure

3D Structure

Properties

CAS No. |

102575-25-7 |

|---|---|

Molecular Formula |

C8H10 |

Molecular Weight |

106.16 g/mol |

IUPAC Name |

tricyclo[5.1.0.02,8]oct-4-ene |

InChI |

InChI=1S/C8H10/c1-2-4-6-7-5(3-1)8(6)7/h1-2,5-8H,3-4H2 |

InChI Key |

YVOQUDKKWLTNAV-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC2C3C1C23 |

Origin of Product |

United States |

Synthetic Methodologies for Tricyclo 4.1.1.07,8 Oct 3 Ene

Strategies for Constructing the Tricyclic Carbon Skeleton

The formation of the tricyclo[4.1.1.0⁷,⁸]octane core is a significant synthetic challenge due to its inherent ring strain. ontosight.aivulcanchem.com Modern synthetic chemistry has produced several innovative methods to construct the related bicyclo[4.1.1]octane (BCO) and bicyclo[4.1.1]octene systems, which are foundational to accessing the target molecule.

Cyclization Reactions in Polycyclic Synthesis

Cyclization reactions are paramount in building complex polycyclic systems. For the bicyclo[4.1.1]octane scaffold, both intramolecular and intermolecular strategies have been developed.

Intramolecular Cyclization: Several approaches utilize carefully designed precursors that cyclize to form the bicyclic core. These include SmI₂-mediated reductive radical 1,6-addition strategies and intramolecular nucleophilic substitutions. nih.govrsc.orgchemrxiv.org For instance, an electrophilic functionalization of an alkene followed by an intramolecular enolate alkylation has been used to create the bicyclo[4.1.1]octane system on a multigram scale. chemrxiv.org

(4+3) Cycloaddition/Annulation Reactions: A more recent and powerful strategy involves the cycloaddition of bicyclo[1.1.0]butanes (BCBs), which act as two-carbon synthons, with four-atom partners. Lewis acid-catalyzed (4+3) annulation of BCBs with precursors like para-quinone methides or dienol ethers provides access to oxygen-containing bicyclo[4.1.1]octane analogues (oxa-BCOs). chemrxiv.orgresearchgate.net A significant breakthrough is the photocatalyzed defluorinative (4+3) annulation of BCBs with gem-difluoroalkenes, which directly yields a monofluorinated bicyclo[4.1.1]octene skeleton. nih.govrsc.org This method is notable for its mild conditions and tolerance of various functional groups. nih.govrsc.org

Approaches for Introducing the Alkene Moiety

The introduction of the double bond at the C3-C4 position can be achieved either directly during the skeleton's formation or as a subsequent synthetic step.

The photocatalyzed (4+3) annulation of bicyclo[1.1.0]butanes with gem-difluoroalkenes is a prime example of a method that directly installs the double bond, yielding a bicyclo[4.1.1]octene structure. nih.govrsc.org

Alternatively, a classical approach involves the synthesis of a saturated tricyclo[4.1.1.0⁷,⁸]octane precursor, which is then functionalized to introduce the alkene. A common strategy for this is the creation of a polyhalogenated intermediate, which can then undergo an elimination reaction to form the double bond. This approach is discussed further in section 2.2.3.

Precursor Molecules and Reaction Pathways for Tricyclo(4.1.1.0⁷,⁸)oct-3-ene

The specific choice of precursor molecules and the corresponding reaction pathway dictates the efficiency and feasibility of the synthesis. While a direct, documented synthesis for the unsubstituted Tricyclo(4.1.1.0⁷,⁸)oct-3-ene is not readily found in recent literature, modern methods for constructing the core unsaturated skeleton provide a clear blueprint.

Multi-step Reaction Sequences for Target Compound Formation

A state-of-the-art multi-step sequence for forming the bicyclo[4.1.1]octene framework involves a visible-light-mediated photoredox reaction. nih.govrsc.org The sequence can be summarized as:

Activation: A photocatalyst, such as Ru(bpy)₃Cl₂, is excited by visible light.

Radical Formation: The excited catalyst engages with a bicyclo[1.1.0]butane (BCB) precursor, leading to the formation of a radical intermediate.

(4+3) Annulation: This radical intermediate reacts with a gem-difluoroalkene.

Radical Cascade and Elimination: The reaction proceeds through a cascade involving radical addition and a β-fluorine elimination step to form the final monofluorinated bicyclo[4.1.1]octene product. nih.gov

This protocol is highly efficient and provides a direct route to the unsaturated bicyclic core. rsc.org

Specific Reagents and Reaction Conditions in Synthesis

The photocatalyzed (4+3) annulation reaction showcases the specific conditions required for modern polycyclic synthesis. The reaction is typically performed under an inert atmosphere (N₂) and uses a polar aprotic solvent.

Table 1: Reaction Conditions for Photocatalyzed Synthesis of a Bicyclo[4.1.1]octene System

| Parameter | Condition | Source(s) |

|---|---|---|

| Precursors | Bicyclo[1.1.0]butane (1.0 equiv.), gem-difluoroalkene (1.5 equiv.) | rsc.org |

| Photocatalyst | Ru(bpy)₃Cl₂ (1 mol%) | rsc.org |

| Base | Cs₂CO₃ (1.5 equiv.) | rsc.org |

| Solvent | CH₃CN (Acetonitrile) | rsc.org |

| Atmosphere | Nitrogen (N₂) | rsc.org |

| Yield | Good to Excellent (e.g., 83% on a 2.0 mmol scale for a model system) | rsc.org |

This table is based on a representative procedure for the synthesis of a substituted monofluorinated bicyclo[4.1.1]octene.

Derivation from Related Polyhalogenated Bicyclo[4.1.1]octenes

A plausible, albeit more traditional, pathway to Tricyclo(4.1.1.0⁷,⁸)oct-3-ene involves the elimination reaction of a polyhalogenated precursor. This method hinges on first synthesizing a saturated tricyclo[4.1.1.0⁷,⁸]octane and then introducing two halogen atoms across the C3 and C4 positions. Subsequent dehydrohalogenation would yield the desired alkene.

While a direct example for the target molecule is elusive, the synthesis of related polyhalogenated tricyclic systems is documented. For instance, the reaction of α-pinene with dibromocarbene is known to produce 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0²,⁴]octane. researchgate.net This reaction demonstrates the feasibility of creating a di-halogenated tricyclic system that could, in principle, undergo elimination to form a double bond. Such a reaction on an appropriate precursor could serve as a viable route to Tricyclo(4.1.1.0⁷,⁸)oct-3-ene.

Stereochemical Control and Regioselectivity in Synthesis

Achieving precise stereochemical and regiochemical control is paramount in the synthesis of complex molecules like Tricyclo(4.1.1.07,8)oct-3-ene. The spatial arrangement of atoms and the specific placement of functional groups dictate the molecule's properties and reactivity.

Stereochemical Control: The synthesis of specific stereoisomers of related tricyclic systems has been accomplished through various strategies. For instance, in the synthesis of the I–L ring system of Pacific ciguatoxins, a highly stereoselective Tsuji-Trost allylation was employed. nih.gov This reaction, mediated by a palladium catalyst with a chiral phosphine (B1218219) ligand, allowed for the diastereoselective formation of a key carbon-carbon bond, highlighting the power of catalyst-controlled stereoselection. nih.gov Directed epoxidation and subsequent reduction are other powerful tools to install specific stereocenters. nih.gov For example, a Luche reduction of an enone can yield an allylic alcohol with high diastereoselectivity, which can then direct a subsequent epoxidation. nih.gov

Regioselectivity: The ability to control the position of double bonds and substituents is a critical aspect of regioselectivity. In the context of synthesizing molecules with specific unsaturation patterns, cycloaddition reactions are invaluable. For instance, the Co(I)-catalyzed [4π+2π] cycloaddition of 1,2-dienes to 1,3,5-cyclooctatriene (B161208) has been used to produce substituted tricyclo[4.2.2.02,5]dec-7-enes with high regioselectivity. mdpi.com While not directly applied to this compound, this methodology demonstrates how the choice of catalyst and starting materials can direct the formation of a specific constitutional isomer.

Furthermore, intramolecular cyclization reactions can be guided by the inherent reactivity of functional groups within a precursor molecule. For example, the intramolecular cyclization of certain triterpenoids can proceed with high regioselectivity under either acidic or basic conditions to form different cyclic products. mdpi.com Such principles could be hypothetically applied to a precursor of this compound to control the final position of the double bond.

Challenges and Advancements in the Synthesis of Strained Tricyclic Alkenes

The synthesis of strained tricyclic alkenes like this compound is fraught with challenges, primarily stemming from the high ring strain which makes these molecules thermodynamically unstable and kinetically reactive.

Challenges:

Ring Strain: The fusion of multiple small rings leads to significant angle and torsional strain, making the construction of the tricyclic core difficult.

Reactivity: The high strain energy of these molecules makes them prone to rearrangement or decomposition under harsh reaction conditions. ontosight.ai

Functionalization: Introducing functional groups onto the strained scaffold without inducing unwanted side reactions is a major hurdle.

Advancements: Despite the challenges, significant advancements in synthetic chemistry have provided tools to tackle the synthesis of strained systems.

Novel Catalytic Methods: The development of new transition-metal catalysts has enabled previously inaccessible transformations. For example, rhodium-catalyzed intramolecular [(3+2+2)] carbocyclization reactions have been used for the stereoselective synthesis of complex sesquiterpenes containing bicyclo[3.2.1]octane cores. acs.org

Cascade Reactions: Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient route to complex architectures. A notable example is the cascade intramolecular Prins/Friedel-Crafts cyclization to synthesize 4-aryltetralin-2-ols and related structures. beilstein-journals.org

Photoredox Catalysis: The use of visible light and photoredox catalysts has emerged as a mild and powerful method for radical cyclizations, which can be applied to the synthesis of complex polycyclic systems. rsc.org

Superacid Catalysis: Intramolecular cyclizations in superacids like triflic acid have been shown to promote the formation of indanone structures from enone precursors, demonstrating a powerful method for ring closure. beilstein-journals.org

While a direct and detailed synthetic route for this compound is not extensively documented in the literature, the principles and methodologies developed for other strained polycyclic systems provide a solid foundation for its potential synthesis. Future research in this area will likely leverage these advanced catalytic and cascade strategies to overcome the inherent challenges posed by this fascinating molecule.

Advanced Spectroscopic and Structural Characterization of Tricyclo 4.1.1.07,8 Oct 3 Ene

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The determination of the molecular structure of complex organic molecules like Tricyclo(4.1.1.0⁷,⁸)oct-3-ene relies on the synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for a comprehensive understanding of the molecule's connectivity, conformation, and electronic environment.

For Tricyclo(4.1.1.0⁷,⁸)oct-3-ene, the ¹H NMR spectrum is expected to be complex due to the rigid, non-planar geometry which would render most protons chemically inequivalent. The bridgehead protons are anticipated to resonate in a distinct region of the spectrum. Computational studies on similar tricyclic compounds suggest that these bridgehead protons would likely appear in the range of δ 2.5–3.5 ppm. vulcanchem.com The olefinic protons of the cyclobutene (B1205218) ring would be expected at a higher chemical shift, characteristic of carbon-carbon double bonds.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The olefinic carbons would be expected to have chemical shifts in the range of 130-140 ppm, while the saturated carbons of the tricyclic system would appear at higher field. The strained nature of the ring system would likely influence the chemical shifts of the bridgehead carbons, potentially causing them to appear at a different chemical shift compared to less strained polycyclic systems.

A detailed two-dimensional NMR analysis, including COSY, HSQC, and HMBC experiments, would be necessary to definitively assign all proton and carbon signals and to confirm the through-bond and through-space correlations, which would be essential for a complete conformational analysis.

Table 1: Predicted NMR Data for Tricyclo(4.1.1.0⁷,⁸)oct-3-ene based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Bridgehead) | 2.5 - 3.5 | Based on computational models of analogous tricyclic compounds. vulcanchem.com |

| ¹H (Olefinic) | > 5.0 | Typical range for protons on a C=C double bond. |

| ¹³C (Olefinic) | 130 - 140 | Typical range for sp² hybridized carbons in a cycloalkene. |

| ¹³C (Saturated) | 20 - 50 | General range for sp³ hybridized carbons in a strained ring system. |

This table is predictive and not based on experimentally measured data for Tricyclo(4.1.1.0⁷,⁸)oct-3-ene.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the bonding within a molecule by probing its vibrational energy levels. These techniques are particularly useful for identifying functional groups and characterizing the strain in cyclic systems.

The IR and Raman spectra of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene are expected to show characteristic bands for the C-H and C=C stretching and bending vibrations. A key feature would be the C=C stretching vibration of the cyclobutene ring. In strained alkenes, this band typically appears in the IR spectrum in the region of 1650–1680 cm⁻¹. vulcanchem.com The C-H stretching vibrations for the olefinic protons would be expected above 3000 cm⁻¹, while those for the saturated parts of the molecule would appear just below 3000 cm⁻¹.

Raman spectroscopy would be a valuable complementary technique. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, the C=C stretching vibration, which may be weak in the IR spectrum if the molecule is highly symmetric, is often strong in the Raman spectrum. The study of highly strained molecules like propellane and bicyclopentane often utilizes both high-resolution IR and Raman spectroscopy in conjunction with ab initio quantum theoretical calculations to fully characterize their complex vibrational modes. nist.gov

Table 2: Expected Vibrational Frequencies for Tricyclo(4.1.1.0⁷,⁸)oct-3-ene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Olefinic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| C=C Stretch | 1650 - 1680 | IR, Raman vulcanchem.com |

| C-H Bend | ~1450 | IR |

| Fingerprint Region | < 1500 | IR, Raman |

This table is based on general spectroscopic principles and data for analogous strained alkenes.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecule's structure and stability. The National Institute of Standards and Technology (NIST) WebBook contains gas-phase ion energetics data and the electron ionization mass spectrum for Tricyclo(4.1.1.0⁷,⁸)oct-3-ene. nist.gov

The electron ionization mass spectrum of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene would show a molecular ion peak (M⁺) corresponding to its molecular weight of 106.17 g/mol . The fragmentation pattern observed in the mass spectrum is a result of the decomposition of the molecular ion. The high strain energy of the tricyclic system would likely lead to characteristic fragmentation pathways aimed at relieving this strain.

Common fragmentation pathways for strained cyclic systems often involve retro-Diels-Alder reactions or other cycloreversions. For Tricyclo(4.1.1.0⁷,⁸)oct-3-ene, a plausible fragmentation would be the cleavage of the cyclobutene ring, potentially leading to the loss of acetylene (B1199291) (C₂H₂) or other small neutral molecules. The relative abundance of the fragment ions provides clues about the stability of the ions and the energetic favorability of the fragmentation pathways. The study of fragmentation patterns in related condensed carbocyclic ring systems shows that isomerization to open-chain structures can readily occur under electron ionization conditions. aip.org

Table 3: Key Mass Spectrometry Data for Tricyclo(4.1.1.0⁷,⁸)oct-3-ene

| m/z | Interpretation |

| 106 | Molecular Ion (M⁺) nist.gov |

| 79 | Likely [M - C₂H₃]⁺, loss of a vinyl radical |

| 78 | Likely [M - C₂H₄]⁺, loss of ethylene (B1197577) via cycloreversion |

| 77 | Likely [M - C₂H₅]⁺, loss of an ethyl radical |

| 66 | Likely C₅H₆⁺, possibly from a retro-Diels-Alder type fragmentation |

| 39 | Likely C₃H₃⁺, a common fragment in hydrocarbon mass spectra |

Interpretation of the fragmentation pattern is based on the NIST mass spectrum and general principles of mass spectrometry.

Crystallographic Studies of Analogous Strained Polycycles

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. To date, no crystal structure of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene has been reported in the literature. The high volatility and potentially low melting point of this hydrocarbon may pose challenges for obtaining suitable single crystals for X-ray diffraction analysis.

However, crystallographic studies of analogous strained polycyclic systems can offer valuable insights into the expected structural features of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene. For instance, techniques like gas-phase electron diffraction (GED) can be used to determine the structure of molecules in the gas phase, providing data free from intermolecular forces present in the solid state. ontosight.ai This method is particularly well-suited for volatile compounds and has been used to study the structures of other small to medium-sized organic molecules. nih.govescholarship.org

Analysis of Strained Bond Geometries and Angles

The geometry of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene is dictated by its fused ring system, which forces significant deviations from ideal bond angles and lengths. Computational models of analogous tricyclic compounds predict a C=C double bond length of approximately 1.34 Å, which is consistent with a typical sp²-hybridized system. vulcanchem.com The bridgehead C-C single bonds are predicted to be around 1.54 Å. vulcanchem.com

The most significant feature of the molecule's geometry is the expected high degree of angular strain, particularly within the cyclobutane (B1203170) and cyclobutene rings. The internal bond angles in these four-membered rings will be constrained to approximately 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons and 120° for sp²-hybridized carbons. This strain contributes to the high enthalpy of formation and the increased reactivity of the molecule, particularly at the double bond.

A detailed analysis of the bond angles and dihedral angles, which could be obtained from gas-phase electron diffraction or future crystallographic studies, would be crucial for quantifying the strain within the molecule and understanding its conformational preferences.

Isomeric Considerations and Characterization of Related Tricyclo(4.1.1.0⁷,⁸)octene Derivatives

Several isomers of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene exist, each with a unique arrangement of the double bond and the tricyclic framework. One such isomer is Tricyclo(4.1.1.0⁷,⁸)oct-2-ene. While detailed spectroscopic data for this isomer is also scarce, its existence highlights the potential for double bond migration within this strained system.

Other related tricyclic octenes have been synthesized and characterized. For example, exo-Tricyclo[3.2.1.0²,⁴]oct-6-ene is a known isomer with available mass spectrometry and ¹³C NMR data. nih.gov The study of such isomers provides a comparative basis for understanding how the placement of the double bond and the nature of the ring fusion affect the spectroscopic properties and stability of the molecule.

Furthermore, various derivatives of tricyclic systems have been prepared. For instance, derivatives of Tricyclo[4.4.0.0²,⁷]decane have been synthesized from Tricyclo[4.1.0.0²,⁷]heptane precursors. nist.gov The characterization of these more complex molecules can provide valuable information about the reactivity and spectroscopic signatures of the underlying tricyclic core.

Reactivity and Reaction Mechanisms of Tricyclo 4.1.1.07,8 Oct 3 Ene

General Principles of Strain-Driven Reactivity in Alkenes

The reactivity of cyclic and polycyclic alkenes is profoundly influenced by ring strain. In molecules like Tricyclo(4.1.1.07,8)oct-3-ene, the rigid structure forces bond angles to deviate significantly from the ideal values for sp² and sp³ hybridized carbon atoms. This deviation creates inherent instability, and reactions involving these strained alkenes are often thermodynamically favorable because they lead to a release of this ring-strain energy. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net

There are generally two primary pathways for strain release in these systems:

Functionalization of the double bond : Addition reactions across the double bond change the hybridization of the carbon atoms from sp² to sp³, which can accommodate more flexible bond angles and thus reduce strain. nih.govbeilstein-journals.org

Ring-opening of the framework : Cleavage of C-C bonds within the strained rings can lead to more stable, less constrained structures. nih.govbeilstein-journals.org

The well-defined and rigid geometry of bicyclic and tricyclic alkenes creates two distinct faces for reagent approach, termed the exo and endo faces. beilstein-journals.org This structural feature is crucial in dictating the stereochemistry of addition reactions, often leading to high levels of selectivity.

Addition Reactions on the Alkene Moiety

The strained double bond in this compound is the primary site of its reactivity, making it susceptible to various addition reactions. ontosight.aivulcanchem.com

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Strain-promoted cycloadditions are a hallmark of reactive alkenes. In these reactions, the strained alkene, acting as the dipolarophile, reacts with a 1,3-dipole to form a five-membered heterocyclic ring. ru.nlresearchgate.net These [3+2] cycloaddition reactions are a powerful and versatile tool in synthetic organic chemistry for constructing complex heterocyclic molecules. researchgate.net The significant release of ring strain provides a strong thermodynamic driving force for these transformations. nih.govbeilstein-journals.org

Stereoselectivity in Cycloadditions (e.g., exo-Control)

A defining feature of cycloaddition reactions involving rigid, bridged bicyclic alkenes like norbornene derivatives is their high degree of stereoselectivity. researchgate.net The approach of the reacting dipole is sterically hindered on the concave, or endo, face of the molecule. Consequently, the dipole preferentially adds to the more accessible convex, or exo, face. This results in the predominant formation of the exo cycloadduct. researchgate.net This principle of exo-control is a general trend observed in the cycloadditions of many strained bicyclic and polycyclic systems.

Site Selectivity in Reactions with Multiple Unsaturated Centers

In molecules that possess more than one double bond, the question of site selectivity arises. For a tricyclic alkene that might contain different types of double bonds (e.g., a strained norbornene-type bond and a less strained cyclohexene-type bond), the reaction will preferentially occur at the more reactive site. Computational studies on related systems have shown that the 1,3-dipolar cycloaddition of nitrile oxides occurs selectively at the more strained double bond of a tricyclic diene. bohrium.com This selectivity is attributed to the higher energy of the strained π-bond, which leads to a lower activation energy for the cycloaddition at that position.

Role of Nitrile Oxides as Dipoles in Cycloadditions

Nitrile oxides are highly useful 1,3-dipoles for [3+2] cycloaddition reactions with alkenes. researchgate.netmdpi.com They provide an efficient route to synthesize 2-isoxazoline rings, which are important structural motifs in many biologically active compounds. researchgate.net Nitrile oxides are often generated in situ to avoid their dimerization. mdpi.com Common methods for their in-situ generation include the dehydrohalogenation of N-hydroxyimoyl halides or the oxidation of oximes. ru.nlresearchgate.netrsc.org The reaction of nitrile oxides with strained alkenes like this compound is expected to be rapid and highly regioselective, with the regiochemistry often predictable by Frontier Molecular Orbital (FMO) theory. mdpi.com

Electrophilic and Nucleophilic Additions

The strained double bond in this compound makes it particularly susceptible to electrophilic addition reactions. vulcanchem.com The high electron density of the π-bond, combined with the desire to relieve strain, facilitates the attack by electrophiles. Computational studies have predicted that the addition of electrophiles like halogens is a highly exothermic process, as shown in the table below.

| Reactant | Reaction Type | Predicted Enthalpy of Reaction (ΔH) | Source |

|---|---|---|---|

| Br₂ | Electrophilic Addition | -120 kJ/mol | vulcanchem.com |

| H₂ (catalytic) | Hydrogenation | -90 kJ/mol | vulcanchem.com |

Information regarding nucleophilic additions to simple, unactivated strained alkenes is less common. However, the high reactivity of the double bond suggests that reactions with certain nucleophiles, particularly in the context of transition-metal catalysis, could be possible.

Radical Additions

The strained nature of the double bond in this compound makes it a candidate for radical addition reactions. While specific experimental studies on radical additions to this particular molecule are not extensively detailed in the provided search results, the inherent strain energy of the system suggests that such reactions would be energetically favorable. The release of ring strain would serve as a thermodynamic driving force for the addition of radical species across the double bond. Computational studies on related strained systems often predict exothermic reactions with various radicals.

Rearrangement Reactions

The significant strain within the tricyclic structure of this compound predisposes it to various rearrangement reactions, which serve as pathways to relieve this inherent instability. These rearrangements can be induced by thermal, photochemical, or acidic conditions.

Thermally Induced Rearrangements and Strain Relief

Heating this compound can provide the necessary activation energy to initiate rearrangements that lead to more stable isomeric structures. The relief of the significant angular strain associated with the fused rings is a primary driver for these transformations. While specific experimental details for the thermal rearrangement of this exact molecule are not available in the provided results, the principles of strain relief in polycyclic systems are well-established. For instance, computational methods like the Joback group contribution method can estimate thermodynamic properties, which can provide insights into the stability of the compound and its potential for rearrangement. vulcanchem.com

Photochemical Rearrangements

The absorption of ultraviolet light can excite the electrons in the double bond of this compound, leading to photochemical rearrangements. These reactions often proceed through different mechanistic pathways than their thermal counterparts, potentially yielding unique and otherwise inaccessible molecular architectures. The specifics of the photochemical behavior of this compound would depend on the wavelength of light used and the presence of any photosensitizers.

Acid-Catalyzed Rearrangements

The double bond in this compound is susceptible to protonation by acids, leading to the formation of a carbocationic intermediate. This intermediate can then undergo a series of rearrangements, driven by the desire to form a more stable carbocation and to alleviate the ring strain of the initial structure. Such rearrangements are common for strained alkenes and can lead to a variety of skeletal transformations. The exact products of acid-catalyzed rearrangement would be dependent on the nature of the acid used and the reaction conditions.

Transition-Metal-Catalyzed Transformations

The reactivity of strained bicyclic and tricyclic alkenes can be significantly influenced and controlled by transition metals. These metals can coordinate to the double bond and facilitate a range of transformations, including domino reactions that lead to the rapid construction of complex molecular architectures.

Domino Reactions Involving Strained Bicyclic and Tricyclic Alkenes

Transition-metal-catalyzed domino reactions, also known as cascade reactions, are powerful tools in organic synthesis. nih.gov In the context of strained alkenes like this compound, a transition metal can initiate a sequence of reactions, where the functionality formed in one step triggers the next. nih.gov For example, a metal catalyst could coordinate to the double bond, leading to a ring-opening reaction. The resulting intermediate could then participate in further bond-forming events, all in a single pot. nih.gov While specific examples involving this compound are not detailed in the provided search results, the general principles of transition-metal catalysis on strained systems suggest a high potential for such reactivity. nih.gov

Mechanistic Aspects of Metal-Catalyzed Processes

While specific research on the metal-catalyzed reactions of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of organometallic chemistry involving strained alkenes. Transition metals are known to interact with the π-system of the double bond, leading to a variety of transformations.

A general mechanistic pathway for metal-catalyzed reactions often commences with the coordination of the alkene's double bond to a low-valent metal center. This initial step is followed by an oxidative addition or insertion reaction, where the metal formally inserts into a C-C or C-H bond of the tricyclic system. The high ring strain of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene would likely facilitate such an insertion, as it provides a pathway to relieve steric and torsional strain.

For instance, in a hypothetical reaction with a palladium(0) catalyst, the cycle would likely initiate with the formation of a Pd(0)-alkene complex. Subsequent intramolecular oxidative addition across one of the strained C-C bonds of the cyclobutane (B1203170) ring fused to the cyclohexene (B86901) moiety could lead to a palladacyclobutane intermediate. This intermediate could then undergo various transformations, such as reductive elimination to form a rearranged product or β-hydride elimination, depending on the reaction conditions and the other ligands present on the metal center.

Computational studies on related strained bicyclic systems have shown that the energy barriers for such metal-catalyzed rearrangements are often significantly lower than for the corresponding thermal reactions, highlighting the crucial role of the metal catalyst in providing a lower-energy reaction pathway.

Ligand Effects on Reactivity and Selectivity

The choice of ligands coordinated to the metal center plays a pivotal role in directing the course and outcome of metal-catalyzed reactions involving Tricyclo(4.1.1.0⁷,⁸)oct-3-ene. Ligands can influence the reactivity and selectivity of the catalytic system through both electronic and steric effects. pitt.edu

Electronic Effects: Electron-donating ligands can increase the electron density on the metal center, which can, in turn, enhance the back-donation from the metal to the π* orbital of the alkene. This increased back-donation weakens the double bond and can facilitate its cleavage or rearrangement. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, potentially favoring different reaction pathways.

Steric Effects: The steric bulk of the ligands can control the accessibility of the substrate to the metal center and influence the stereochemistry of the products. In the context of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene, bulky ligands could be employed to selectively favor coordination to the less sterically hindered face of the double bond, thereby controlling the facial selectivity of subsequent transformations. Furthermore, the steric environment created by the ligands can dictate the regioselectivity of bond activation and the stereochemical outcome of bond-forming steps.

For example, in a hypothetical asymmetric hydrogenation or hydroformylation reaction, the use of chiral phosphine (B1218219) ligands could induce enantioselectivity by creating a chiral pocket around the metal center, leading to the preferential formation of one enantiomer of the product. DFT calculations on similar systems have demonstrated that subtle changes in ligand structure can lead to significant differences in the energy barriers for various stereoisomeric transition states. pitt.edu

| Ligand Type | Probable Effect on Reactivity | Probable Effect on Selectivity |

| Bulky, electron-donating phosphines | Increased rate of oxidative addition | May enhance selectivity for less hindered products |

| Chiral bisphosphines | Potential for asymmetric induction | High enantioselectivity in certain reactions |

| N-heterocyclic carbenes (NHCs) | Strong metal-ligand bond, stable catalyst | Can influence both regio- and stereoselectivity |

Ring-Opening and Fragmentation Pathways

The significant ring strain inherent in the tricyclic framework of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene makes it susceptible to ring-opening and fragmentation reactions, particularly under thermal or catalytic conditions. While direct studies on the parent compound are limited, research on closely related derivatives, such as 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0²,⁴]octane, provides valuable insights into the plausible fragmentation pathways. researchgate.nettubitak.gov.tr

The addition of dibromocarbene to α-pinene yields a tricyclo[4.1.1.0²,⁴]octane system. This derivative is reported to be unstable and readily undergoes ring-opening. researchgate.nettubitak.gov.tr The first step in the thermal rearrangement of similar gem-dibromocyclopropanes is often a concerted, disrotatory electrocyclic ring opening of the cyclopropane (B1198618) ring. tubitak.gov.tr This is followed by the ionization of a carbon-halogen bond to form an allylic cation. tubitak.gov.tr

In the case of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene, a similar ring-opening of the fused cyclobutane ring could be envisioned. This could be initiated by heat, light, or a metal catalyst. A plausible fragmentation pathway could involve the cleavage of the C7-C8 bond, leading to a bicyclo[4.2.0]octadiene derivative. Subsequent rearrangements could lead to a variety of isomeric structures.

Another potential pathway involves the cleavage of the C1-C7 and C6-C8 bonds, which would lead to a more significant fragmentation of the molecule. The exact nature of the products formed would be highly dependent on the reaction conditions and the presence of trapping agents.

| Precursor/Related Compound | Conditions | Observed Products | Reference |

| 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0²,⁴]octane | Chloroform, room temp. | 3-bromo-7,7-dimethyl-2-methylenebicyclo[4.1.1]oct-3-ene, 3-bromo-2,7,7-trimethylbicyclo[4.1.1]octa-2,4-diene | researchgate.nettubitak.gov.tr |

| 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0²,⁴]octane | Aqueous acetone | 3-bromo-2,7,7-trimethylbicyclo[4.1.1]oct-3-en-2-ol, 2-(4-bromo-5-methylcyclohepta-3,5-dien-1-yl)propan-2-ol | researchgate.nettubitak.gov.tr |

The stability of the resulting products often dictates the favored fragmentation pathway. For instance, the formation of conjugated diene systems is often a thermodynamic driving force in these rearrangements. tubitak.gov.tr

Theoretical and Computational Chemistry Studies of Tricyclo 4.1.1.07,8 Oct 3 Ene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For tricyclo(4.1.1.07,8)oct-3-ene, these calculations have focused on quantifying its inherent strain, characterizing its molecular orbitals, and analyzing its electron density distribution to predict its chemical behavior.

The presence of a bicyclo[4.1.1] backbone with an additional bridge between carbons 7 and 8 results in significant angular strain within this compound. vulcanchem.com This strain is a critical determinant of its thermodynamic stability and reactivity. One of the key parameters derived from computational studies is the enthalpy of formation (ΔfH°), which is directly related to the molecule's strain energy.

High-level ab initio calculations, specifically using the Gaussian-4 (G4) composite method, have been employed to determine the gas-phase standard state (298.15 K, 1.01325 bar) enthalpy of formation for a wide range of organic compounds, including this compound. acs.org These calculations, which utilize an atomization approach, provide a theoretical estimate of this crucial thermodynamic value. acs.org Another estimation using Joback's group contribution method is also available. vulcanchem.com

| Computational Method | Enthalpy of Formation (ΔfH°(g)) (kJ/mol) | Reference |

|---|---|---|

| Gaussian-4 (G4) | 307.1 | acs.org |

| Joback's Method | 53.55 | vulcanchem.comchemeo.com |

The significant positive enthalpy of formation highlights the high strain energy of the molecule. This stored energy makes the molecule thermodynamically unstable compared to its isomers with less strained ring systems, and it is a driving force for reactions that lead to ring-opening or rearrangements that relieve this strain.

The strained double bond in this compound is expected to raise the energy of the HOMO (the π orbital) and lower the energy of the LUMO (the π* orbital) compared to a typical, unstrained alkene. A higher energy HOMO makes the molecule a better electron donor (nucleophile), while a lower energy LUMO makes it a better electron acceptor (electrophile). This reduced HOMO-LUMO gap is a hallmark of strained systems and is a key factor in their enhanced reactivity, particularly in cycloaddition reactions.

Computational studies on related strained bicyclic alkenes have shown that the distortion from planarity at the double bond significantly affects the FMO energies and shapes, which in turn governs the stereoselectivity and regioselectivity of their reactions.

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize and analyze the electron pairing in a molecule. researchgate.net It provides a quantitative measure of electron localization, allowing for the identification of core electrons, covalent bonds, and lone pairs. An ELF analysis of this compound would be invaluable for understanding the nature of its strained bonds.

While a specific ELF analysis for this compound has not been detailed in the available literature, studies on other strained polycyclic systems demonstrate the utility of this approach. For instance, in highly strained rings, ELF analysis often reveals "bent" bonds, where the region of maximum electron density does not lie on the straight line connecting the two nuclei. This bending is a direct consequence of the geometric constraints imposed by the ring system. For this compound, an ELF analysis would likely show significant deviation of the electron density from the internuclear axes, particularly in the cyclopropane (B1198618) and cyclobutane (B1203170) rings, providing a clear visual representation of the bond strain.

Global Electron Density Transfer (GEDT) is a concept used to quantify the net transfer of electron density from one reactant to another in the transition state of a reaction. It is a valuable tool for understanding the polar character of a reaction. In cycloaddition reactions, a significant GEDT from the nucleophile to the electrophile is indicative of a polar mechanism, which is often associated with a lower activation barrier.

Although no specific GEDT studies involving this compound have been found, its strained nature suggests that it would readily participate in reactions with a significant polar character. The high-energy HOMO of this compound would facilitate electron donation to an electrophilic partner, leading to a substantial GEDT in the transition state. This would be particularly true in reactions with electron-deficient species, such as halogens, where computational studies predict highly exothermic reactions. vulcanchem.com

Prediction of Reactivity Patterns and Selectivity

Computational studies predict that the significant angular strain within the fused ring system of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene is a key determinant of its reactivity. The presence of a strained double bond makes the molecule particularly susceptible to electrophilic addition reactions.

A direct quantitative correlation between the strain energy and reactivity for Tricyclo(4.1.1.0⁷,⁸)oct-3-ene is not explicitly detailed in dedicated studies. However, it is a well-established principle in organic chemistry that higher ring strain leads to increased reactivity, as the release of this strain provides a thermodynamic driving force for reactions. The enthalpy of formation (ΔfH°) is often used as an indicator of molecular stability, with higher positive values suggesting greater instability and strain.

Computational methods, such as the Joback group contribution method, have been used to estimate the thermodynamic properties of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene. These calculations provide theoretical values that hint at the molecule's energetic state.

| Property | Estimated Value | Unit | Method |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°) | 53.55 | kJ/mol | Joback |

| Boiling Point (Tb) | 392.88 | K | Joback |

| Heat of Vaporization (ΔvapH°) | 32.95 | kJ/mol | Joback |

This table presents estimated thermodynamic data which can be correlated with the molecule's stability and reactivity.

Furthermore, computational studies predict that reactions leading to the opening of the strained rings are highly exothermic. For example, the predicted enthalpy change for the addition of bromine (Br₂) across the double bond is approximately -120 kJ/mol, and for catalytic hydrogenation (H₂), it is around -90 kJ/mol. These negative enthalpy values indicate that the reactions are energetically favorable, a direct consequence of the relief of ring strain.

While specific studies on substituted derivatives of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene are scarce, the principles of substituent effects on reactivity are well-understood from general organic chemistry and computational studies on other systems. The introduction of substituents can significantly alter the electronic and steric landscape of the molecule, thereby influencing its reactivity and selectivity.

Electronic Effects: Electron-donating groups (EDGs) attached to the double bond would be expected to increase its nucleophilicity, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density of the double bond, potentially making it more susceptible to nucleophilic attack or altering its behavior in cycloaddition reactions.

Steric Effects: The placement of bulky substituents near the reactive double bond would create steric hindrance, potentially blocking or slowing down the approach of reagents. This can influence the regioselectivity and stereoselectivity of addition reactions. For example, a bulky substituent might favor the attack of a reagent from the less hindered face of the molecule.

Systematic computational studies on related strained systems have shown that both electronic and steric effects of substituents play crucial roles in controlling reaction pathways and outcomes.

Comparison with Related Strained Hydrocarbons (e.g., Propellanes, Bicycloalkenes, Oxanorbornenes)

Tricyclo(4.1.1.0⁷,⁸)oct-3-ene belongs to a broader class of strained polycyclic hydrocarbons. Its reactivity can be contextualized by comparing it with other well-studied strained molecules.

Propellanes: Propellanes, such as [1.1.1]propellane, are characterized by an inverted geometry at the bridgehead carbon atoms, leading to extreme strain in the central bond. This makes them highly reactive towards radical and some nucleophilic additions that cleave this central bond. While Tricyclo(4.1.1.0⁷,⁸)oct-3-ene is also highly strained, its reactivity is primarily centered on the π-bond of the alkene, a feature not present in simple alkane propellanes.

Bicycloalkenes: Strained bicycloalkenes, like norbornene, are known for their high reactivity in addition and cycloaddition reactions due to the strain associated with the double bond within the bicyclic framework. The reactivity of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene is expected to be analogous, though potentially enhanced due to the additional strain imposed by the third fused ring.

Oxanorbornenes: The introduction of a heteroatom, as in oxanorbornenes, can influence the electronic properties and reactivity of the double bond. These compounds are widely used in ring-opening metathesis polymerization (ROMP). While Tricyclo(4.1.1.0⁷,⁸)oct-3-ene is a carbocycle, the principles of strain-driven reactivity observed in oxanorbornenes are relevant.

The table below provides a qualitative comparison of the key features of these strained hydrocarbons.

| Compound Class | Key Structural Feature | Primary Site of Reactivity | Driving Force for Reactivity |

|---|---|---|---|

| Tricyclo(4.1.1.0⁷,⁸)oct-3-ene | Fused tricyclic system with a double bond | Strained double bond | Release of angular and torsional strain |

| Propellanes | Inverted bridgehead carbons | Central C-C bond | Extreme ring strain |

| Bicycloalkenes (e.g., Norbornene) | Strained double bond in a bicyclic system | Strained double bond | Release of ring strain |

| Oxanorbornenes | Oxygen atom in a bicyclic alkene framework | Strained double bond | Ring strain and electronic effects of the heteroatom |

This table facilitates a comparative understanding of the structural and reactivity aspects of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene in the context of other strained molecules.

Applications in Advanced Organic Synthesis and Materials Science

Tricyclo(4.1.1.0⁷,⁸)oct-3-ene as a Building Block for Complex Molecules

In the field of organic synthesis, molecules with high ring strain are valuable as synthetic intermediates. The strain energy encapsulated within their bonds can be released during chemical transformations, providing a thermodynamic driving force for reactions. Tricyclo(4.1.1.0⁷,⁸)oct-3-ene, with its fused ring system and an embedded double bond, is a prime candidate for such applications. ontosight.ai Its structure can be strategically manipulated to introduce functionality and build molecular complexity. Although specific, documented syntheses using Tricyclo(4.1.1.0⁷,⁸)oct-3-ene as a starting material are not extensively reported in the literature, its potential lies in its ability to undergo reactions that open the ring system, thereby generating intricate acyclic or larger polycyclic frameworks that would be challenging to assemble through other methods. vulcanchem.com The presence of the double bond offers a reactive site for various addition and cycloaddition reactions, further enhancing its utility as a versatile precursor. ontosight.ai

Strategies for Enabling Complex Synthetic Transformations

The reactivity of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene is dominated by its strained double bond, which is predisposed to a variety of chemical transformations. vulcanchem.com These reactions serve as key strategies for leveraging this compound in complex syntheses.

Key transformation strategies include:

Electrophilic Additions: The strained double bond is susceptible to attack by electrophiles. Computational studies have predicted that reactions with halogens, such as bromine (Br₂), are significantly exothermic, indicating a strong thermodynamic favorability for such transformations. vulcanchem.com

Catalytic Hydrogenation: The double bond can be saturated via catalytic hydrogenation, another predicted exothermic process, to yield the corresponding saturated tricyclo-octane. vulcanchem.com

Ring-Opening Reactions: Treatment with oxidizing agents is expected to cleave the rings. For instance, reaction with potassium permanganate (B83412) (KMnO₄) could potentially lead to the formation of dicarboxylic acids, although this requires experimental confirmation. vulcanchem.com Such reactions fundamentally alter the carbon skeleton, providing access to unique molecular architectures.

| Reaction Type | Reagent | Predicted Enthalpy (ΔH) | Potential Product Type |

|---|---|---|---|

| Electrophilic Addition | Br₂ | -120 kJ/mol | Dibromo-tricyclo-octane |

| Catalytic Hydrogenation | H₂ | -90 kJ/mol | Tricyclo-octane |

| Ring-Opening Oxidation | KMnO₄ | Not Calculated | Dicarboxylic acid |

Development of Novel Polymeric Materials (e.g., via Ring-Opening Metathesis Polymerization, ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method used to synthesize a wide array of polymeric materials from cyclic olefin monomers. The reaction is driven by the relief of ring strain in the monomer, which provides the necessary thermodynamic impetus for polymerization. This technique is noted for its tolerance of various functional groups and the ability to create well-defined polymers with controlled molecular weights, often using ruthenium-based catalysts like Grubbs' catalysts.

The significant ring strain within molecules like Tricyclo(4.1.1.0⁷,⁸)oct-3-ene makes them ideal candidates for ROMP. Strained monomers, particularly norbornene and its derivatives, are efficiently polymerized via ROMP because the energy released upon ring opening ensures a favorable polymerization process. This results in the formation of polyenes—polymers containing carbon-carbon double bonds in their backbone. While extensive research has focused on monomers like norbornenes and cyclooctenes, the principles apply directly to other strained cyclic olefins. The polymerization of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene via ROMP would be expected to yield a unique polyene with a complex, repeating cyclic unit, potentially leading to materials with novel thermal and mechanical properties.

A key advantage of ROMP is the ability to tailor the properties of the final polymer by modifying the structure of the monomer. By incorporating different functional groups into the cyclic olefin, chemists can precisely control characteristics such as solubility, thermal stability, and surface properties. For instance, studies on other strained monomers have shown that:

The polymerization rates can be influenced by the steric and electronic properties of substituents on the monomer.

The glass transition temperature (Tg) of copolymers can be systematically increased by incorporating monomers with bulky, bi- or tricyclic structures.

The hydrophilicity of a polymer surface can be tuned by changing the side-chain functionalities on the monomer.

This principle of monomer-based property modulation is directly applicable to derivatives of Tricyclo(4.1.1.0⁷,⁸)oct-3-ene. By synthesizing functionalized versions of this monomer, it would be possible to create a new class of high-performance polymers with tailored properties.

| Monomer Type | Catalyst/Method | Observed Outcome | Reference |

|---|---|---|---|

| Ester-functionalized tricyclodecadienes | Grubbs' Catalysts | Resulting copolymers showed increased glass transition temperatures with higher content of the tricyclic monomer. | |

| Allyl-substituted cyclooctenes with ether side-chains | Grubbs' 2nd Gen. Catalyst | Polymer surface hydrophilicity was effectively tuned by changing the side-chain length. | |

| Tricyclononene (TCN) imides and esters | Grubbs' 3rd Gen. Catalyst | Propagation rates (k_p) in ROMP were found to be dependent on the specific ester or imide functional group on the monomer. |

Design of Precursors for Synthetically Challenging Targets

The synthesis of complex, high-value molecules, such as pharmaceuticals or natural products, often requires starting materials that already contain significant structural complexity. Bridged bicyclic and tricyclic compounds are frequently employed as precursors for such targets. vulcanchem.com Their rigid, three-dimensional structures serve as excellent scaffolds upon which further chemical modifications can be made. Tricyclo(4.1.1.0⁷,⁸)oct-3-ene represents a potential precursor for synthetically challenging targets due to its unique topology. ontosight.ai Ring-opening or rearrangement reactions could transform its compact tricyclic core into larger, more functionalized ring systems or stereochemically rich acyclic chains that are difficult to access through conventional linear syntheses. vulcanchem.com While direct applications in this area are yet to be fully explored, its inherent reactivity and structural novelty make it a promising candidate for future synthetic endeavors. ontosight.ai

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of tricyclo(4.1.1.07,8)oct-3-ene and its derivatives remains a complex challenge in organic chemistry. ontosight.ai Future research will likely focus on developing more efficient and scalable synthetic pathways. One historical synthesis involves the thermal decomposition of Nenitzescu's hydrocarbon (tricyclo[4.2.2.02,5]deca-3,7,9-triene) to produce 9,10-dihydronaphthalene, which then undergoes a photorearrangement. dur.ac.uk Another approach has been the reaction of a specific tellurium-containing compound which, upon heating, quantitatively yields 3,4-homotropilidene. archive.org The development of novel catalytic systems and domino reactions could provide more direct and atom-economical routes to this strained tricyclic framework. The goal is to improve upon existing multi-step procedures, which may have limitations in terms of yield and substrate scope.

Investigation of New Reaction Manifolds and Catalytic Systems

The inherent ring strain and the presence of a double bond in this compound make it a prime candidate for exploring new reaction manifolds. ontosight.ai The strained double bond predisposes the molecule to electrophilic additions. vulcanchem.com Future investigations could delve deeper into its participation in various cycloaddition reactions, ring-opening metathesis polymerizations (ROMP), and transition metal-catalyzed transformations. Understanding how the unique geometry of the molecule influences the stereochemical outcome of these reactions is a key area of interest. Furthermore, the development of specific catalysts that can selectively activate certain bonds within the molecule could unlock novel synthetic transformations and provide access to a wider range of complex polycyclic structures.

A significant aspect of its reactivity is the Cope rearrangement, a type of valence tautomerism. dur.ac.ukethz.ch The activation parameters for this rearrangement have been determined through temperature-dependent NMR spectroscopy. rsc.orgvdoc.pub The isomer with the methylene (B1212753) group in the cyclopropane (B1198618) ring is found to be slightly more stable. rsc.orgvdoc.pub

Advanced Computational Studies for Predictive Design

Computational chemistry offers a powerful tool for understanding the electronic structure, stability, and reactivity of this compound. Advanced computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations like Gaussian-n (G4) and W1BD, are being employed to predict its thermochemical properties and reaction pathways. dur.ac.ukethz.chacs.org

DFT calculations have been used to model the energetics of bullvalene (B92710) systems, which contain the 3,4-homotropilidene unit. dur.ac.uk These studies help in understanding the kinetics and thermodynamics of the Cope rearrangement. ethz.ch Future computational work will likely focus on:

More accurate predictions of reaction barriers and transition state geometries for various transformations.

In-silico screening of potential catalysts for reactions involving this compound.

Designing derivatives with tailored electronic and steric properties for specific applications.

| Computational Method | Application | Reference |

| DFT (B3LYP/6-31+G*) | Investigating Cope rearrangement in gas phase. | researchgate.net |

| DFT (PBE045–47 with D3) | Modeling isomer populations and energetics of bullvalene systems. | dur.ac.uk |

| G4 and W1BD | Estimating gas-phase standard state enthalpy of formation. | acs.org |

Development of Derivatized this compound Analogs with Tunable Reactivity

The synthesis of substituted analogs of this compound is a promising area for future research. Introducing various functional groups onto the tricyclic scaffold can significantly alter its steric and electronic properties, thereby tuning its reactivity. For instance, research has been conducted on the synthesis of substituted 3,4-homotropilidene. mst.edu The ability to introduce substituents will allow for the creation of a library of analogs with a wide range of properties. These derivatized molecules could serve as versatile building blocks in organic synthesis or as functional components in molecular devices. The development of synthetic routes that allow for the late-stage functionalization of the tricyclic core is a key objective in this area. ethz.ch

Potential in Advanced Materials Science Applications

The unique structural and dynamic properties of this compound and its derivatives make them interesting candidates for applications in materials science. The ability of the 3,4-homotropilidene unit to undergo the Cope rearrangement is a key feature in the dynamic nature of bullvalene, a molecule composed of three 3,4-homotropilidene units that can interconvert among millions of degenerate isomers. ethz.ch This fluxional behavior has potential applications in the development of "shapeshifting" molecules and dynamic materials. ethz.ch

Future research could explore the incorporation of this compound units into polymer backbones to create materials with tunable thermal and mechanical properties. dur.ac.uk For example, its inclusion in a linear polymer has resulted in a material with high thermal stability. dur.ac.uk There is also interest in using it as a cross-linking agent in polymers, potentially leading to reprocessable and highly durable materials, similar to vitrimers. dur.ac.uk The strained nature of the ring system could also be exploited for the development of high-energy density materials or as precursors to novel carbon allotropes. In the presence of potassium, 3,4-homotropilidene has been observed to form a polymer.

Q & A

Q. Q. How should researchers address potential biases in tricyclo(4.1.1.0⁷,⁸)oct-3-ene studies, such as selective data reporting?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.